molecular formula C16H28N2O4 B3001530 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide CAS No. 899957-90-5

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide

Cat. No.: B3001530
CAS No.: 899957-90-5
M. Wt: 312.41
InChI Key: HQERKNYJICYKQW-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide is an oxalamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety linked via a methylene group to one nitrogen of the oxalamide backbone, while the other nitrogen is substituted with an isopentyl (3-methylbutyl) group.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-12(2)6-9-17-14(19)15(20)18-10-13-11-21-16(22-13)7-4-3-5-8-16/h12-13H,3-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQERKNYJICYKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents on the oxalamide nitrogen (N2) and the size of the spirocyclic ring. The table below summarizes critical parameters:

Compound Name Substituent (N2) Molecular Formula Molecular Weight Spiro Ring Size Key Notes References
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide Isopentyl C16H27N2O4 311.4 (calc.) [4.5] Aliphatic substituent; likely moderate lipophilicity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide Thiophen-2-ylmethyl C18H23N2O4S 375.5 (calc.) [4.5] Aromatic sulfur group; potential electronic effects
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide 3,5-Dimethylphenyl C19H26N2O4 346.4 [4.5] Increased rigidity due to aromatic ring
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide 4-Acetamidophenyl C18H23N3O5 361.4 [4.4] Smaller spiro ring; possible enhanced solubility
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide 1-Naphthamide C20H23NO3 325.4 [4.5] Amide backbone (vs. oxalamide); planar aromatic group

Notes:

  • Spiro Ring Size: Compounds with a 1,4-dioxaspiro[4.5]decane ring ([4.5] size) exhibit a 5-membered dioxolane fused to a 6-membered cyclohexane, whereas the [4.4] spiro system (e.g., 1,4-dioxaspiro[4.4]nonane) has reduced ring strain and altered solubility .
  • Substituent Effects : Aliphatic groups (e.g., isopentyl) may enhance lipophilicity, while aromatic substituents (e.g., thiophen, phenyl) introduce π-π interactions and rigidity. The acetamidophenyl group in adds hydrogen-bonding capacity.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies, providing a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a dioxaspiro structure , which contributes to its stability and reactivity. Its molecular formula is C14H22N2O4C_{14}H_{22}N_{2}O_{4}, with a molecular weight of approximately 282.34 g/mol. The presence of the oxalamide moiety enhances its interactions with biological systems, potentially influencing various biochemical pathways.

PropertyValue
Molecular FormulaC14H22N2O4C_{14}H_{22}N_{2}O_{4}
Molecular Weight282.34 g/mol
StructureDioxaspiro and oxalamide
CAS Number941914-62-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Spirocyclic Intermediate : This can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic acetal.
  • Formation of the Oxalamide Moiety : The spirocyclic intermediate is then reacted with oxalyl chloride to create an oxalyl derivative, followed by reaction with isopentylamine under basic conditions to yield the final product.

Biological Activity

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties . The mechanism of action appears to involve modulation of specific signal transduction pathways, potentially influencing enzyme activity associated with pain and inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models of disease.
  • Analgesic Properties : Animal models have shown that administration of this compound results in significant pain relief compared to control groups. The exact pathway remains under investigation, but it may involve interaction with opioid receptors or modulation of neurotransmitter release.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific kinases involved in cellular signaling pathways, which could have implications for cancer research and treatment strategies.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamideDioxaspiro structure with mesityl groupExhibits different steric effects
N-(tert-butyl)-1,4-dioxaspiro[4.5]decan-8-oneDioxaspiro structure with tert-butyl groupDifferent functional group affects reactivity
1,4-Dioxaspiro[4.5]decan-8-oneSimilar dioxaspiro frameworkLacks the oxalamide functionality

Q & A

Q. What strategies enable functionalization of the dioxaspiro ring for derivative synthesis?

  • Methodology :
  • Boronate ester formation : Introduce pinacol boronate groups at the spirocyclic position for Suzuki-Miyaura cross-coupling .
  • Oxidation/reduction : Modify the ketone moiety in precursors to alcohols or amines for diversification .
  • Click chemistry : Attach azide-alkyne tags for bioconjugation or probe synthesis .

Q. How to resolve spectral overlaps in NMR analysis of complex mixtures?

  • Methodology :
  • 2D NMR (HSQC, HMBC) : Assign overlapping proton signals via heteronuclear correlations .
  • DEPT-135 : Differentiate CH, CH2, and CH3 groups in crowded regions .
  • Dynamic NMR : Analyze temperature-dependent shifts for conformationally flexible protons .

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